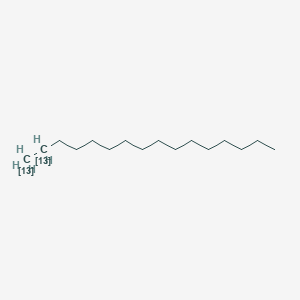

Hexadecane-1,2-13C2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,2-13C2)hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAYPVUWAIABOU-ZKDXJZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[13CH2][13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583859 | |

| Record name | (1,2-~13~C_2_)Hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158563-27-0 | |

| Record name | (1,2-~13~C_2_)Hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158563-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Commercial Availability of ¹³C-Labeled Hexadecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and commercial availability of ¹³C-labeled hexadecane (B31444). This stable isotope-labeled internal standard is a valuable tool in various research applications, including metabolic studies, environmental fate analysis, and as a tracer in drug development. This document details potential synthetic pathways, provides information on commercially available labeled hexadecane isomers, and presents this data in a clear, structured format to aid researchers in their experimental design.

Introduction

Hexadecane (C₁₆H₃₄), a long-chain alkane, serves as a model compound in numerous scientific investigations. The incorporation of a stable isotope, such as Carbon-13 (¹³C), allows for the precise tracking and quantification of hexadecane and its metabolites in complex biological and environmental matrices without the need for radioactive tracers. ¹³C-labeled hexadecane is particularly useful in studies involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Synthesis of ¹³C-Labeled Hexadecane

While detailed, step-by-step protocols for the synthesis of ¹³C-labeled hexadecane are not extensively published in readily available literature, several established synthetic routes for alkanes and isotopic labeling can be adapted. The following sections outline plausible synthetic strategies based on known organic reactions. The choice of method will depend on the desired labeling position and the availability of ¹³C-labeled starting materials.

Synthetic Strategies

Common strategies for the synthesis of ¹³C-labeled hexadecane involve the use of ¹³C-labeled precursors, which are then converted to the final alkane product. Potential precursors include ¹³C-labeled fatty acids, alkyl halides, or aldehydes.

1. Reduction of a ¹³C-Labeled Fatty Acid Derivative:

A versatile approach involves the reduction of a ¹³C-labeled palmitic acid (hexadecanoic acid) derivative. Palmitic acid is a readily available biological precursor and can be obtained with various ¹³C labeling patterns.

-

Step 1: Reduction of the Carboxylic Acid. The ¹³C-labeled palmitic acid can be reduced to the corresponding alcohol, 1-hexadecanol (B1195841), using a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Step 2: Deoxygenation of the Alcohol. The resulting ¹³C-labeled 1-hexadecanol can then be deoxygenated to ¹³C-labeled hexadecane. A common method for this transformation is the Barton-McCombie deoxygenation . This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-initiated reduction using a tin hydride reagent (e.g., tributyltin hydride) and a radical initiator like azobisisobutyronitrile (AIBN).

2. Grignard Reagent Coupling:

This method allows for the formation of a carbon-carbon bond, enabling the synthesis of specifically labeled hexadecane. For example, to synthesize hexadecane-¹³C at the first position:

-

Step 1: Preparation of a ¹³C-Labeled Grignard Reagent. A ¹³C-labeled methyl halide (e.g., ¹³CH₃I) can be reacted with magnesium metal in an ether solvent to form the Grignard reagent, ¹³CH₃MgI.

-

Step 2: Coupling Reaction. This Grignard reagent is then reacted with a 15-carbon alkyl halide, such as 1-bromopentadecane, to form hexadecane-¹³C.

3. Wittig Reaction followed by Hydrogenation:

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, which can then be reduced to a single bond.

-

Step 1: Preparation of a ¹³C-Labeled Wittig Reagent. A ¹³C-labeled alkyltriphenylphosphonium salt is prepared by reacting triphenylphosphine (B44618) with a ¹³C-labeled alkyl halide. This salt is then treated with a strong base to form the ylide.

-

Step 2: Wittig Reaction. The ylide is reacted with a suitable aldehyde or ketone to form a ¹³C-labeled hexadecene isomer.

-

Step 3: Hydrogenation. The resulting alkene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield the ¹³C-labeled hexadecane.

4. Decarboxylation of a ¹³C-Labeled Carboxylic Acid:

This method involves the removal of a carboxyl group from a longer-chain carboxylic acid. For instance, [1-¹³C]heptadecanoic acid could theoretically be decarboxylated to produce ¹³C-labeled hexadecane. Catalytic methods, often employing transition metals like palladium, can facilitate this reaction.

Experimental Protocols

Below are generalized experimental protocols for key reactions that could be adapted for the synthesis of ¹³C-labeled hexadecane.

Table 1: Generalized Experimental Protocols for Key Synthetic Steps

| Reaction/Step | Detailed Methodology |

| Reduction of Cetyl Iodide to n-Hexadecane | In a reaction flask, place glacial acetic acid, zinc dust, and cetyl iodide. Saturate the mixture with dry hydrogen chloride gas and heat on a steam bath with stirring. Periodically re-saturate with hydrogen chloride. After the reaction is complete, cool the mixture and separate the upper layer of hexadecane. The residue is poured into water and filtered to remove zinc dust. The aqueous layer is extracted with ether, and the combined organic layers are washed with sodium hydroxide (B78521) solution and then water until neutral. The ether solution is dried over anhydrous sodium sulfate, filtered, and distilled to yield n-hexadecane.[2] |

| Wittig Reaction (General) | A ¹³C-labeled alkyltriphenylphosphonium salt is suspended in an anhydrous solvent (e.g., THF) and deprotonated with a strong base (e.g., n-butyllithium) at a low temperature to form the ylide. The corresponding aldehyde or ketone, dissolved in the same solvent, is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to isolate the ¹³C-labeled alkene.[3][4] |

| Catalytic Hydrogenation (General) | The ¹³C-labeled alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield the ¹³C-labeled alkane. |

Commercial Availability of ¹³C-Labeled Hexadecane

Several chemical suppliers offer ¹³C-labeled hexadecane with different isotopic labeling patterns. The most common commercially available forms are hexadecane-1,2-¹³C₂ and fully labeled hexadecane-¹³C₁₆.

Table 2: Commercially Available ¹³C-Labeled Hexadecane

| Product Name | Labeled Position(s) | Isotopic Purity | Supplier(s) | CAS Number |

| Hexadecane-1,2-¹³C₂ | 1 and 2 | 99 atom % ¹³C | Sigma-Aldrich, Santa Cruz Biotechnology, BOC Sciences, MedChemExpress | 158563-27-0[1][5][6][7] |

| Hexadecane-¹³C₁₆ | Uniformly labeled | 99 atom % ¹³C | Sigma-Aldrich | 71309277 (CID)[8] |

Data Presentation

The following tables summarize key quantitative data for unlabeled and ¹³C-labeled hexadecane.

Table 3: Physical and Chemical Properties of Hexadecane

| Property | Unlabeled Hexadecane | Hexadecane-1,2-¹³C₂ | Hexadecane-¹³C₁₆ |

| Molecular Formula | C₁₆H₃₄ | C₁₄¹³C₂H₃₄ | ¹³C₁₆H₃₄ |

| Molecular Weight | 226.44 g/mol | 228.43 g/mol | 242.32 g/mol |

| Melting Point | 18 °C | 18 °C | 18 °C |

| Boiling Point | 287 °C | 287 °C | 287 °C |

| Density | 0.773 g/mL at 25 °C | 0.780 g/mL at 25 °C | Not specified |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the potential synthetic routes for ¹³C-labeled hexadecane.

Caption: Synthesis of ¹³C-Hexadecane from a Labeled Fatty Acid.

Caption: Grignard Synthesis of Hexadecane-1-¹³C.

Caption: Wittig Reaction Pathway to ¹³C-Labeled Hexadecane.

Conclusion

This technical guide provides a foundational understanding of the synthesis and commercial availability of ¹³C-labeled hexadecane. While specific, detailed synthetic protocols for ¹³C-labeled hexadecane are not abundant in the literature, established organic chemistry reactions provide viable pathways for its synthesis from ¹³C-labeled precursors. For researchers requiring this valuable tracer, several commercial suppliers offer well-characterized ¹³C-labeled hexadecane isomers, which can be readily incorporated into experimental workflows. The information and diagrams presented herein are intended to assist researchers in making informed decisions regarding the acquisition and application of ¹³C-labeled hexadecane in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. scbt.com [scbt.com]

- 6. hexadecane suppliers USA [americanchemicalsuppliers.com]

- 7. HEXADECANE-1,2-13C2 | 158563-27-0 [chemicalbook.com]

- 8. Hexadecane-13C16, 99 atom % 13C | C16H34 | CID 71309277 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Hexadecane-1,2-¹³C₂ in Scientific Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on Hexadecane-1,2-¹³C₂, a stable isotope-labeled compound valuable in quantitative analysis. The document outlines its chemical properties, typical applications, and a generalized experimental protocol for its use as an internal standard.

Compound Identification and Properties

Hexadecane-1,2-¹³C₂ is a form of hexadecane (B31444) where two specific carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard or tracer for analytical studies involving its non-labeled counterpart.

Quantitative Data Summary

The key physicochemical properties of Hexadecane-1,2-¹³C₂ are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 158563-27-0 | [1][2][3][4] |

| Molecular Weight | 228.43 g/mol | [1][2][3] |

| Linear Formula | CH₃(CH₂)₁₃¹³CH₂¹³CH₃ | [1][3] |

| Isotopic Purity | 99 atom % ¹³C | [1][3] |

| Boiling Point | 287 °C (lit.) | [1][4] |

| Melting Point | 18 °C (lit.) | [1][4] |

| Density | 0.780 g/mL at 25 °C | [1] |

Applications in Research

Due to its chemical identity with endogenous hexadecane but distinct mass, Hexadecane-1,2-¹³C₂ is primarily used as an internal standard for highly sensitive and accurate quantification in mass spectrometry (MS) based methods, such as GC-MS and LC-MS.[3][5] Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis.[4][6]

Key application areas include:

-

Environmental Analysis: Tracking the fate and degradation of petroleum hydrocarbons like hexadecane in soil and water samples.[1][7][8]

-

Metabolic Tracing: Studying the metabolic pathways and flux of alkanes in biological systems, particularly in microorganisms capable of hydrocarbon degradation.[2][3][9]

-

Drug Development: While not a drug itself, it can be used in absorption, distribution, metabolism, and excretion (ADME) studies if hexadecane or related long-chain alkanes are relevant to the formulation or metabolic process being investigated.[10]

Experimental Protocols

The following section describes a generalized methodology for the use of Hexadecane-1,2-¹³C₂ as an internal standard for the quantification of unlabeled hexadecane in a complex matrix (e.g., environmental or biological samples).

Materials and Reagents

-

Hexadecane-1,2-¹³C₂ (Internal Standard, IS)

-

Unlabeled Hexadecane (Analyte standard for calibration curve)

-

High-purity organic solvent (e.g., hexane, dichloromethane)

-

Sample matrix (e.g., soil extract, cell lysate)

-

GC-MS or LC-MS system

Sample Preparation and Analysis

-

Preparation of Stock Solutions: Prepare a stock solution of Hexadecane-1,2-¹³C₂ at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent. Prepare a separate stock solution of unlabeled hexadecane for creating calibration standards.

-

Spiking the Internal Standard: Add a precise volume of the Hexadecane-1,2-¹³C₂ stock solution to each sample, calibration standard, and quality control (QC) sample at the beginning of the sample preparation process. The goal is to achieve a consistent concentration of the IS across all samples.

-

Sample Extraction: Perform the necessary extraction procedure to isolate the analyte from the sample matrix. This could involve liquid-liquid extraction, solid-phase extraction, or other relevant techniques. The co-presence of the IS corrects for any analyte loss during this step.

-

Preparation of Calibration Curve: Create a series of calibration standards by spiking known, varying amounts of unlabeled hexadecane into a blank matrix. Each standard must also contain the same fixed amount of the Hexadecane-1,2-¹³C₂ internal standard.

-

GC-MS/LC-MS Analysis: Analyze the prepared samples, QCs, and calibration standards. The mass spectrometer should be set to monitor specific mass-to-charge (m/z) ratios for both the unlabeled analyte and the ¹³C-labeled internal standard.

-

Data Processing: For each injection, calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples can then be determined from this curve.

Visualized Workflows

The following diagrams illustrate the logical flow of using a stable isotope-labeled compound in a quantitative analytical workflow and the relationship between key components. As Hexadecane-1,2-¹³C₂ is an analytical tool and not involved in biological signaling, no signaling pathway is depicted.

Caption: Workflow for quantification using an internal standard.

Caption: Logical relationship for isotope dilution mass spectrometry.

References

- 1. ð-Hexadecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-203-5 [isotope.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Applications of ¹³C-Labeled Alkanes in Environmental Science: A Technical Guide

Introduction

The advent of stable isotope labeling, particularly with carbon-13 (¹³C), revolutionized the field of environmental science in the late 20th century. By introducing molecules enriched with this non-radioactive isotope into environmental systems, researchers gained an unprecedented ability to trace the intricate pathways of organic compounds. Among the various classes of molecules studied, alkanes, as major components of petroleum and natural waxes, were of significant interest. Early applications of ¹³C-labeled alkanes were pivotal in elucidating the mechanisms of microbial degradation of hydrocarbons and in beginning to refine methods for source apportionment of pollutants. This technical guide delves into the core principles and early experimental approaches that laid the groundwork for our current understanding of the environmental fate of alkanes.

Core Applications and Methodologies

The primary early applications of ¹³C-labeled alkanes in environmental science centered on two key areas:

-

Biodegradation Studies: Tracing the transformation of alkanes by microorganisms in soil and sediment.

-

Source Apportionment: Differentiating between natural (biogenic) and anthropogenic sources of alkanes in the environment.

The fundamental principle behind these studies is the ability to distinguish the ¹³C-enriched tracer from the naturally abundant ¹²C compounds in an environmental matrix. This allows for the unambiguous tracking of the labeled compound and its metabolic byproducts.

Foundational Experimental Protocols

While specific protocols varied, the foundational experimental workflows for early ¹³C-labeled alkane studies shared a common structure. Below are detailed methodologies representative of the pioneering work in this field, primarily focusing on biodegradation assessment.

Case Study: Microbial Mineralization of a ¹³C-Labeled Long-Chain Alkane in Soil

This section outlines a typical experimental protocol from the late 1990s designed to quantify the microbial degradation of a long-chain alkane, such as hexadecane, in a soil matrix. This protocol is synthesized from methodologies of that era, including those adapted from studies using radiolabeled compounds which were often precursors to stable isotope methods.

Objective: To determine the rate and extent of microbial mineralization of a ¹³C-labeled alkane to ¹³CO₂ in a soil microcosm.

Materials:

-

Soil: Freshly collected and sieved soil, characterized for its physical and chemical properties (e.g., pH, organic matter content, microbial biomass).

-

¹³C-Labeled Alkane: For example, [1-¹³C]hexadecane of high isotopic purity.

-

Microcosm Setup: Gas-tight incubation vessels (e.g., serum bottles or Mason jars with modified lids) equipped with septa for gas sampling.

-

CO₂ Trap: A vial containing a known concentration of NaOH or another suitable base to capture respired CO₂.

-

Analytical Instrumentation:

-

Gas Chromatograph (GC) for analyzing the concentration of the parent alkane.

-

Isotope Ratio Mass Spectrometer (IRMS) coupled with a gas chromatograph (GC-C-IRMS) or an elemental analyzer (EA-IRMS) for measuring the ¹³C content of CO₂ and soil organic matter.

-

Experimental Workflow:

The logical flow of a typical biodegradation experiment using a ¹³C-labeled alkane is depicted in the following diagram.

Caption: Experimental workflow for a ¹³C-labeled alkane biodegradation study.

Detailed Steps:

-

Soil Preparation and Spiking:

-

A known mass of fresh soil is placed into each microcosm vessel.

-

The ¹³C-labeled alkane, dissolved in a minimal amount of a volatile solvent (e.g., hexane), is added to the soil. The solvent is allowed to evaporate completely.

-

Control microcosms are prepared, including:

-

Unamended soil (to measure background CO₂ evolution).

-

Soil with unlabeled alkane (to assess any priming effects).

-

Sterilized soil with the ¹³C-labeled alkane (to account for abiotic degradation).

-

-

-

Incubation:

-

The microcosms are sealed and incubated under controlled conditions (e.g., constant temperature and moisture).

-

A vial containing a known volume and concentration of NaOH solution is placed inside each microcosm to trap the evolved CO₂.

-

The incubation is carried out for a predetermined period, with periodic sampling.

-

-

Sampling and Analysis:

-

CO₂ Analysis: At each sampling point, the NaOH traps are removed and replaced. The trapped CO₂ is precipitated (e.g., by adding BaCl₂) and the precipitate is analyzed for its ¹³C content using EA-IRMS. Alternatively, the headspace CO₂ can be directly sampled and analyzed by GC-C-IRMS.

-

Residual Alkane Analysis: At the end of the experiment, the soil from replicate microcosms is extracted with an organic solvent. The extract is analyzed by GC to determine the concentration of the remaining ¹³C-labeled alkane.

-

Incorporation into Biomass (an advanced, yet early, technique): The microbial biomass can be extracted from the soil, and specific biomarkers like phospholipid fatty acids (PLFAs) can be analyzed by GC-C-IRMS to determine the incorporation of ¹³C into the microbial community.

-

Data Presentation and Interpretation

The quantitative data from such experiments are crucial for understanding the fate of the labeled alkane. The results are typically presented in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Results from a ¹³C-Hexadecane Biodegradation Study in Soil

| Incubation Time (days) | ¹³C-Hexadecane Remaining (%) | Cumulative ¹³CO₂ Evolved (% of initial ¹³C) | ¹³C Incorporated into Biomass (% of initial ¹³C) |

| 0 | 100 | 0 | 0 |

| 10 | 85 | 12 | 3 |

| 30 | 55 | 38 | 7 |

| 60 | 30 | 55 | 15 |

| 90 | 15 | 65 | 20 |

Note: These are illustrative data based on typical degradation patterns observed in early studies.

The data in the table allows for the calculation of mineralization rates and the mass balance of the ¹³C label, providing a comprehensive picture of the alkane's fate.

Logical Relationships in Data Interpretation

The interpretation of the results from these early studies follows a clear logical progression, which can be visualized as follows:

Caption: Logical flow for interpreting ¹³C-alkane biodegradation data.

Conclusion

The early applications of ¹³C-labeled alkanes in environmental science, though technologically simpler than today's methods, were groundbreaking. They provided the first direct evidence and quantification of microbial degradation of these persistent compounds in complex environmental matrices. The experimental protocols and data interpretation frameworks developed during this period laid the essential groundwork for the sophisticated techniques, such as Stable Isotope Probing (SIP), that are now central to microbial ecology and biogeochemistry. These foundational studies underscore the enduring power of stable isotope tracers in unraveling the complex interactions between chemical contaminants and the environment.

Navigating the Mass Shift: An In-Depth Technical Guide to 13C Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and metabolic research, the precise and accurate quantification of molecules is paramount. Stable isotope-labeled internal standards, especially those incorporating Carbon-13 (¹³C), have emerged as a gold standard for quantitative mass spectrometry. This technical guide delves into the core principles of mass shift in ¹³C labeled internal standards, providing a comprehensive resource for researchers aiming to leverage this powerful technique. We will explore the fundamental concepts, detailed experimental protocols, and data interpretation strategies, ensuring a thorough understanding of this critical analytical tool.

The Foundation: Understanding Isotopic Labeling and Mass Shift

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the case of ¹³C labeling, one or more ¹²C atoms are replaced by ¹³C atoms. This subtle change in mass is the cornerstone of the internal standard's utility. The key principle is that the physicochemical properties of the labeled molecule remain nearly identical to its unlabeled counterpart, leading to co-elution during chromatographic separation. However, the mass spectrometer can readily distinguish between the two due to the mass difference, or "mass shift."

The precise mass difference between a ¹²C and a ¹³C atom is approximately 1.00335 Dalton (Da). Therefore, the total mass shift of a labeled internal standard is directly proportional to the number of ¹³C atoms incorporated.

Quantitative Data at a Glance

To facilitate experimental design and data analysis, the following tables summarize the theoretical mass shifts for common ¹³C-labeled internal standards.

Table 1: Mass Shift of ¹³C Labeled Amino Acids

| Amino Acid | Molecular Formula | Number of Carbons | Fully ¹³C Labeled Mass Shift (Da) |

| Glycine | C₂H₅NO₂ | 2 | 2.0067 |

| Alanine | C₃H₇NO₂ | 3 | 3.01005 |

| Valine | C₅H₁₁NO₂ | 5 | 5.01675 |

| Leucine (B10760876) | C₆H₁₃NO₂ | 6 | 6.0201 |

| Isoleucine | C₆H₁₃NO₂ | 6 | 6.0201 |

| Proline | C₅H₉NO₂ | 5 | 5.01675 |

| Phenylalanine | C₉H₁₁NO₂ | 9 | 9.03015 |

| Tyrosine | C₉H₁₁NO₃ | 9 | 9.03015 |

| Tryptophan | C₁₁H₁₂N₂O₂ | 11 | 11.03685 |

| Serine | C₃H₇NO₃ | 3 | 3.01005 |

| Threonine | C₄H₉NO₃ | 4 | 4.0134 |

| Cysteine | C₃H₇NO₂S | 3 | 3.01005 |

| Methionine | C₅H₁₁NO₂S | 5 | 5.01675 |

| Asparagine | C₄H₈N₂O₃ | 4 | 4.0134 |

| Glutamine | C₅H₁₀N₂O₃ | 5 | 5.01675 |

| Aspartic Acid | C₄H₇NO₄ | 4 | 4.0134 |

| Glutamic Acid | C₅H₉NO₄ | 5 | 5.01675 |

| Lysine | C₆H₁₄N₂O₂ | 6 | 6.0201 |

| Arginine | C₆H₁₄N₄O₂ | 6 | 6.0201 |

| Histidine | C₆H₉N₃O₂ | 6 | 6.0201 |

Table 2: Mass Shift of Other Common ¹³C Labeled Molecules

| Molecule | Molecular Formula | Number of Carbons | Fully ¹³C Labeled Mass Shift (Da) |

| Glucose | C₆H₁₂O₆ | 6 | 6.0201 |

| Palmitic Acid | C₁₆H₃₂O₂ | 16 | 16.0536 |

| Stearic Acid | C₁₈H₃₆O₂ | 18 | 18.0603 |

| Oleic Acid | C₁₈H₃₄O₂ | 18 | 18.0603 |

| Cholesterol | C₂₇H₄₆O | 27 | 27.09045 |

Experimental Protocols: A Step-by-Step Guide to LC-MS Analysis

The following protocol outlines a general workflow for a quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) experiment using a ¹³C-labeled internal standard.

3.1. Materials and Reagents

-

Analyte of interest

-

¹³C-labeled internal standard corresponding to the analyte

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Sample matrix (e.g., plasma, urine, cell lysate)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials (if sample cleanup is required)

-

LC column appropriate for the analyte

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

3.2. Experimental Procedure

-

Standard Preparation:

-

Prepare a stock solution of the unlabeled analyte and the ¹³C-labeled internal standard in a suitable solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte into the sample matrix.

-

Add a fixed concentration of the ¹³C-labeled internal standard to all calibration standards and unknown samples.

-

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Spike the ¹³C-labeled internal standard into the unknown samples.

-

Perform sample cleanup if necessary to remove interfering matrix components. Common methods include protein precipitation, LLE, or SPE.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Set up the LC method, including the mobile phase composition, gradient, flow rate, and column temperature. The goal is to achieve good chromatographic separation of the analyte from other matrix components.

-

Optimize the mass spectrometer parameters, including ionization source settings (e.g., electrospray voltage, gas flows), and collision energy for fragmentation (in MS/MS).

-

Acquire data in a targeted manner, monitoring for the specific precursor-to-product ion transitions of both the unlabeled analyte and the ¹³C-labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard in both the calibration standards and the unknown samples.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizing the Workflow and Key Concepts

To better understand the experimental process and the logic behind it, the following diagrams are provided.

Caption: A generalized workflow for quantitative LC-MS analysis using a ¹³C-labeled internal standard.

Deciphering the Spectra: Fragmentation and the ¹³C Effect

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying and quantifying molecules. In MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure.

When a peptide is fragmented, the peptide bonds are the most common cleavage sites, leading to the formation of b- and y-ions. The mass of these fragment ions can be used to deduce the amino acid sequence of the peptide.

The incorporation of ¹³C atoms into an internal standard does not significantly alter its fragmentation pathways. The same types of fragment ions will be observed for both the labeled and unlabeled analyte. However, the mass of the fragment ions containing the ¹³C label will be shifted by a predictable amount. This allows for the confident identification and quantification of the analyte even in complex matrices.

For example, if a peptide contains a ¹³C₆-labeled leucine residue, any b-ion containing this residue will have its mass shifted by 6.0201 Da compared to the corresponding b-ion from the unlabeled peptide. Similarly, any y-ion containing this residue will also exhibit the same mass shift. By monitoring these specific mass shifts, the specificity of the assay is greatly enhanced.

Signaling Pathways in Drug Development: A Visual Guide

The use of ¹³C-labeled internal standards is crucial in drug development for studying the pharmacokinetics and pharmacodynamics of new drug candidates. A key area of investigation is the effect of drugs on cellular signaling pathways. The following diagrams illustrate two major signaling pathways that are often targeted in cancer drug development.

Caption: A simplified diagram of the mTOR signaling pathway, a key regulator of cell growth and a common target in cancer therapy.

Caption: An overview of the EGFR signaling pathway, which plays a critical role in cell proliferation and is a major target for cancer drugs.

Conclusion

The use of ¹³C-labeled internal standards in quantitative mass spectrometry is a robust and reliable technique that is indispensable in modern research and drug development. By understanding the principles of mass shift, adhering to rigorous experimental protocols, and correctly interpreting the resulting mass spectra, researchers can achieve highly accurate and precise quantification of a wide range of molecules. This guide provides a solid foundation for both new and experienced scientists to confidently apply this powerful analytical tool in their work.

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the demanding realms of pharmaceutical research and development, the precise and accurate quantification of molecules is paramount. Among the array of analytical techniques available, Isotope Dilution Mass Spectrometry (IDMS) stands out as a definitive method, often considered the "gold standard" for its unparalleled accuracy and precision.[1][2][3] This technical guide provides an in-depth exploration of the core principles of IDMS, detailed experimental protocols, and a comparative analysis of its performance against other common quantification methods.

Fundamental Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a powerful analytical technique used for the quantitative analysis of elements and chemical substances.[3] The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched form of the analyte, known as the "spike" or "isotopic tracer," to a sample containing the analyte of an unknown concentration.[2][3] This isotopically labeled standard is chemically identical to the analyte of interest but has a different isotopic composition, allowing it to be distinguished by a mass spectrometer.

The core concept is that after the spike is added and thoroughly mixed with the sample to achieve isotopic equilibration, the resulting isotopic ratio of the mixture is a function of the ratio of the amount of analyte in the original sample to the amount of the added spike.[2] Because the analysis relies on the measurement of an isotope ratio rather than the absolute signal intensity of the analyte, it inherently corrects for sample loss during sample preparation and variations in instrument response. This unique characteristic is the primary reason for the high accuracy and precision of IDMS.

The relationship can be expressed by the following general equation:

Csample = Cspike * (mspike / msample) * [(Rspike - Rmixture) / (Rmixture - Rsample)] * (Msample / Mspike)

Where:

-

Csample and Cspike are the concentrations of the analyte in the sample and the spike solution, respectively.

-

msample and mspike are the masses of the sample and the spike solution, respectively.

-

Rsample, Rspike, and Rmixture are the isotope ratios of the analyte in the sample, the spike, and the final mixture, respectively.

-

Msample and Mspike are the molar masses of the analyte in the sample and the spike, respectively.

The IDMS Workflow: A Step-by-Step Overview

The practical application of IDMS involves a series of well-defined steps, each critical to achieving accurate and reliable results.

Caption: A generalized workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.

Data Presentation: Quantitative Comparison of Analytical Methods

The superiority of IDMS in terms of accuracy and precision is best illustrated through a direct comparison with other commonly used quantitative techniques, such as the external standard and internal standard methods.

| Analytical Method | Principle | Advantages | Disadvantages | Typical Accuracy (% Bias) | Typical Precision (%RSD) |

| External Standard | A calibration curve is generated using standards of known concentrations, and the unknown sample concentration is determined by interpolation. | Simple to implement for routine analysis with a stable analytical system. | Highly susceptible to variations in sample matrix, injection volume, and instrument response. | ±15-20% | <15% |

| Internal Standard | A known amount of a compound (structurally similar but not identical to the analyte) is added to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification. | Compensates for variations in sample injection volume and instrument response. | Does not fully compensate for matrix effects or sample loss during extraction if the internal standard's behavior is not identical to the analyte's. | ±10-15% | <10% |

| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of an isotopically labeled analog of the analyte is added to the sample. Quantification is based on the change in the isotopic ratio. | Inherently corrects for sample loss during preparation, matrix effects, and variations in instrument response. Considered a definitive method with high accuracy and precision. | Requires the synthesis of isotopically labeled standards, which can be expensive and time-consuming. | <5% | <5% |

Note: The accuracy and precision values are typical and can vary depending on the specific application, analyte, and matrix.

Isotopic Abundances of Common Elements in Bioanalysis

The selection of an appropriate isotopic label is crucial for IDMS. The following table presents the natural isotopic abundances of elements commonly found in small molecule drugs and biomolecules.

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.93 |

| ³³S | 32.971458 | 0.76 | |

| ³⁴S | 33.967867 | 4.29 | |

| ³⁶S | 35.967081 | 0.02 | |

| Chlorine | ³⁵Cl | 34.968853 | 75.78 |

| ³⁷Cl | 36.965903 | 24.22 |

Experimental Protocols: Quantification of a Small Molecule Drug in Human Plasma

This section provides a detailed, step-by-step protocol for the quantification of a hypothetical small molecule drug, "DrugX," in human plasma using IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on validated methods for various drugs.[4][5][6][7]

Materials and Reagents

-

Analytes and Internal Standard:

-

DrugX analytical standard (≥98% purity)

-

Isotopically labeled DrugX (e.g., [¹³C₆]-DrugX or [D₅]-DrugX) as the internal standard (IS) (≥98% purity, ≥99% isotopic enrichment)

-

-

Solvents and Reagents:

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K₂EDTA as anticoagulant)

-

-

Equipment:

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and consumables

-

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of DrugX and the IS into separate 10 mL volumetric flasks.

-

Dissolve in and dilute to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of DrugX by serial dilution of the stock solution with 50:50 (v/v) ACN:water to achieve concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50, 100 ng/mL).

-

-

Internal Standard Working Solution (10 ng/mL):

-

Dilute the IS stock solution with 50:50 (v/v) ACN:water.

-

Sample Preparation (Protein Precipitation)

-

Spiking:

-

To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate DrugX working standard solution. For unknown samples, add 10 µL of 50:50 ACN:water.

-

-

Internal Standard Addition:

-

Add 20 µL of the IS working solution (10 ng/mL) to all samples (calibration standards, quality controls, and unknowns).

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile to each tube.

-

-

Mixing and Centrifugation:

-

Vortex each tube for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

-

Evaporation and Reconstitution (Optional, for increased sensitivity):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis

-

LC Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

DrugX: [M+H]⁺ → Product ion 1

-

IS ([¹³C₆]-DrugX): [M+6+H]⁺ → Product ion 1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is commonly used.

-

Concentration Determination: Determine the concentration of DrugX in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

The logical relationship between the different quantification methods and their ability to correct for analytical variability can be visualized as a hierarchy of robustness.

Caption: Hierarchy of analytical quantification methods based on their robustness against common sources of error.

Conclusion

Isotope Dilution Mass Spectrometry represents the pinnacle of quantitative analytical science, offering a level of accuracy and precision that is unmatched by other techniques. Its ability to nullify the effects of sample loss and instrumental variability makes it an indispensable tool in drug development, from early discovery and metabolism studies to clinical pharmacokinetics. While the initial investment in isotopically labeled standards may be higher, the reliability and defensibility of the data generated by IDMS provide a significant return on investment, ensuring the integrity of critical decision-making throughout the drug development pipeline. For researchers and scientists committed to the highest standards of quantitative analysis, a thorough understanding and proficient implementation of IDMS are essential.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. youtube.com [youtube.com]

- 4. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 6. scispace.com [scispace.com]

- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Hexadecane-1,2-13C2 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an appropriate internal standard is paramount for achieving accurate and reproducible results.[1][2] An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response.[2][3][4] Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantitative methods because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process.[1][2] Hexadecane-1,2-13C2, a stable isotope-labeled version of hexadecane (B31444), serves as an excellent internal standard for the quantification of n-hexadecane and other long-chain hydrocarbons in various matrices. This document provides detailed application notes and protocols for its use.

The primary advantage of using a 13C-labeled internal standard like this compound over deuterated (2H) standards is the minimal potential for chromatographic shift and the absence of isotopic exchange, which can sometimes occur with deuterated compounds.[5][6] This ensures co-elution with the native analyte, providing the most accurate compensation for any matrix effects or variations during analysis.[6]

Physicochemical Properties

A summary of the key physicochemical properties of hexadecane is presented in Table 1. These properties are crucial for developing appropriate GC-MS methods.

| Property | Value |

| Molecular Formula | C₁₆H₃₄ |

| Molecular Weight | 226.44 g/mol |

| This compound Formula | C₁₄¹³C₂H₃₄ |

| This compound MW | 228.43 g/mol |

| Boiling Point | 287 °C |

| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381), ethyl acetate, and dioxane.[7] |

| CAS Number | 544-76-3 (Hexadecane) |

| This compound CAS | 158563-27-0[8] |

Experimental Protocols

This section details the methodologies for using this compound as an internal standard in GC-MS analysis for the quantification of n-hexadecane and related long-chain hydrocarbons.

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of high-purity hexane or another suitable organic solvent.

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte (e.g., n-hexadecane) in the same manner.

-

Working Solutions:

-

Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a control matrix (if applicable) or a suitable solvent to achieve a desired concentration range (e.g., 1-100 µg/mL). Add the this compound internal standard to each calibration standard at a constant concentration (e.g., 10 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

-

Sample Preparation

The following is a general protocol for the extraction of hydrocarbons from a sample matrix. This may need to be optimized based on the specific matrix.

-

Accurately weigh or measure a known amount of the sample.

-

Spike the sample with a known amount of the this compound internal standard working solution.

-

Perform an appropriate extraction procedure, such as liquid-liquid extraction with a non-polar solvent like hexane or solid-phase extraction (SPE).

-

Concentrate the extract to a final volume suitable for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890 or equivalent |

| Mass Spectrometer | Agilent 5973 or equivalent |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column[9][10] |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (n-Hexadecane) | m/z 57 |

| Qualifier Ions (n-Hexadecane) | m/z 43, 71 |

| Quantifier Ion (this compound) | m/z 59 |

| Qualifier Ions (this compound) | m/z 45, 73 |

Data Presentation and Quantitative Analysis

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Calibration Curve

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. A linear regression analysis is then performed on the data.

Method Validation Parameters

The following table summarizes typical quantitative data that should be generated during method validation. The values presented are illustrative and should be determined experimentally for each specific assay.

| Parameter | Typical Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | < 15% (< 20% for LLOQ) |

| Recovery (%) | 85 - 115% |

Diagrams

Experimental Workflow

The following diagram illustrates the general experimental workflow for using this compound as an internal standard in GC-MS analysis.

Caption: General workflow for quantitative GC-MS analysis using an internal standard.

Logical Relationship of Quantification Methods

The diagram below illustrates the logical hierarchy and increasing accuracy of different quantification methods in analytical chemistry.

Caption: Hierarchy of analytical quantification methods by accuracy.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of n-hexadecane and other long-chain hydrocarbons by GC-MS. Its properties as a stable isotope-labeled standard ensure the highest level of accuracy and precision by effectively compensating for variations in sample preparation and instrumental analysis. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the implementation of this superior internal standard in their analytical workflows.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. scioninstruments.com [scioninstruments.com]

- 5. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Application Note: Quantitative Analysis of Hydrocarbons Using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate protocol for the quantitative analysis of hydrocarbons in complex matrices using the isotope dilution method coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that minimizes measurement uncertainty by using an isotopically labeled version of the analyte as an internal standard.[1] This method is particularly effective for complex samples where matrix effects and analyte loss during sample preparation can be significant. The protocol provided herein is applicable to a wide range of hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs), and can be adapted for various sample types such as environmental, biological, and petroleum-based matrices.

Introduction

The accurate quantification of hydrocarbons is crucial in numerous fields, including environmental monitoring, toxicology, food safety, and the characterization of petroleum products.[2] Traditional analytical methods often suffer from inaccuracies due to sample loss during preparation and matrix-induced signal suppression or enhancement. Isotope dilution (ID) is a powerful technique that overcomes these challenges by adding a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[1] Because the isotopically labeled standard is chemically identical to the analyte, it experiences the same losses and matrix effects during extraction, cleanup, and analysis.[3][4] The final quantification is based on the ratio of the signal from the native analyte to that of the isotopically labeled standard, resulting in highly accurate and precise measurements.[1] This approach can reduce the uncertainty of measurement results to as low as 1% in gas chromatography.[1]

This application note provides a detailed protocol for the quantitative analysis of hydrocarbons using isotope dilution GC-MS.

Principle of Isotope Dilution

The core principle of isotope dilution analysis is the addition of a known quantity of an isotopically distinct form of the analyte to a sample.[1] This "spike" serves as an internal standard. After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge ratio (m/z). By measuring the altered isotopic ratio in the mixture, the initial concentration of the analyte in the sample can be precisely calculated.[1][5]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of hydrocarbons using isotope dilution GC-MS is depicted in the following diagram.

Caption: Experimental workflow for hydrocarbon analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific hydrocarbons and sample matrices.

1. Materials and Reagents

-

Solvents: Dichloromethane, Pentane, Chloroform (pesticide grade or equivalent)[2][6]

-

Internal Standards: Isotopically labeled hydrocarbons (e.g., deuterated or ¹³C-labeled PAHs) specific to the analytes of interest.[2]

-

Calibration Standards: Certified reference materials of the target hydrocarbons.

-

Derivatization Agent (if required): e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for hydroxylated metabolites.[2]

-

Extraction Cartridges: Supported Liquid-Phase Extraction (SLE) cartridges.[2]

-

Gases: Helium (99.999% purity) for GC carrier gas.[6]

2. Standard Preparation

-

Internal Standard Spiking Solution: Prepare a stock solution of the isotopically labeled internal standards in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 0.5 µg/mL).[6] The concentration should be similar to the expected analyte concentration in the samples.[3]

-

Calibration Curve Standards: Prepare a series of at least five calibration standards by adding varying known amounts of the native analyte standards and a constant amount of the internal standard spiking solution.[6] This will create a range of concentration ratios to be plotted against the measured signal ratios.

3. Sample Preparation

-

Sample Collection and Spiking: Accurately weigh or measure a known amount of the sample. Add a precise volume of the internal standard spiking solution to the sample.[6]

-

Equilibration: Thoroughly mix the sample and internal standard and allow them to equilibrate. This ensures complete mixing of the native analyte and the labeled standard.[7]

-

Extraction:

-

For solid samples, perform a suitable extraction technique such as Soxhlet or pressurized liquid extraction.

-

For liquid samples like urine or water, supported liquid-phase extraction (SLE) is an efficient method.[2] Acidify the sample if necessary and load it onto the SLE cartridge.

-

Elute the analytes and the internal standard from the cartridge using an appropriate solvent mixture, such as pentane:chloroform (7:3, v/v).[2]

-

-

Concentration and Derivatization:

-

Evaporate the eluate to a small volume under a gentle stream of nitrogen.

-

If the target hydrocarbons contain polar functional groups (e.g., hydroxylated PAHs), perform derivatization to improve their volatility and chromatographic behavior. For example, add MSTFA and incubate to form trimethylsilyl (B98337) (TMS) derivatives.[2]

-

Reconstitute the final extract in a known volume of solvent prior to GC-MS analysis.

-

4. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is recommended for high selectivity and sensitivity.[2][8]

-

GC Column: Use a capillary column suitable for hydrocarbon analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).[6]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract in splitless mode to maximize sensitivity.[6]

-

GC Oven Program: Develop a temperature program that provides good chromatographic separation of the target analytes. An example program for PAHs could be: start at 80°C, hold for 5 minutes, then ramp at 6°C/min to 300°C and hold for 20 minutes.[9]

-

Mass Spectrometry:

-

Operate the mass spectrometer in electron ionization (EI) mode.[10]

-

For enhanced selectivity, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or Selected Ion Monitoring (SIM) on a single quadrupole instrument.[6][11][12]

-

Select specific precursor-product ion transitions for each native analyte and its corresponding isotopically labeled internal standard.

-

5. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the selected ions of both the native analyte and the internal standard.

-

Response Factor Calculation: Analyze the calibration standards to determine the relative response factor (RRF) for each analyte.

-

Concentration Calculation: Calculate the concentration of the analyte in the unknown sample using the following equation:

Canalyte = (Aanalyte / AIS) * (CIS / RRF)

Where:

-

Canalyte = Concentration of the analyte

-

Aanalyte = Peak area of the native analyte

-

AIS = Peak area of the internal standard

-

CIS = Concentration of the internal standard

-

RRF = Relative Response Factor determined from the calibration curve.

-

Quantitative Data Summary

The following table presents typical performance data for the quantitative analysis of selected polycyclic aromatic hydrocarbons (PAHs) using the described isotope dilution GC-MS/MS method.[2][8]

| Analyte | Limit of Quantification (LOQ) (pg/mL) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Naphthalene | 10.5 | 95.2 | 5.8 |

| Acenaphthylene | 5.2 | 98.1 | 4.1 |

| Fluorene | 3.8 | 101.5 | 3.5 |

| Phenanthrene | 2.3 | 99.4 | 4.9 |

| Anthracene | 4.1 | 97.8 | 6.2 |

| Fluoranthene | 2.9 | 103.2 | 3.1 |

| Pyrene | 3.5 | 101.9 | 4.3 |

| Chrysene | 6.8 | 96.5 | 7.1 |

| Benzo[a]pyrene | 8.2 | 94.3 | 8.5 |

Data are representative and may vary depending on the specific matrix and instrumentation.

Conclusion

The isotope dilution GC-MS method provides a highly accurate, precise, and sensitive approach for the quantitative analysis of hydrocarbons in complex samples. By using isotopically labeled internal standards, this protocol effectively corrects for variations in sample preparation and instrumental analysis, leading to reliable and defensible data. The detailed methodology and performance characteristics presented in this application note serve as a valuable resource for researchers and scientists in various disciplines requiring robust hydrocarbon quantification.

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. Supported-liquid phase extraction in combination with isotope-dilution gas chromatography triple quadrupole tandem mass spectrometry for high-throughput quantitative analysis of polycyclic aromatic hydrocarbon metabolites in urine [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tdi-bi.com [tdi-bi.com]

- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 8. Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Soil Analysis Using 13C Labeled Alkanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the sample preparation and analysis of ¹³C labeled alkanes in soil matrices. The methodologies outlined are crucial for tracing the fate and transport of carbon-containing compounds in environmental and agricultural studies, as well as for understanding the degradation and metabolic pathways of hydrocarbon-based drug candidates in soil environments.

Introduction

The use of stable isotope-labeled compounds, particularly with ¹³C, is a powerful technique in environmental and analytical chemistry. By introducing a known ¹³C-labeled alkane into a soil sample, researchers can accurately trace its degradation, uptake by microorganisms, and movement through the soil profile. This approach overcomes the challenges of high background levels of native alkanes and provides unambiguous data on the fate of the compound of interest. The primary analytical technique for this application is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), which offers the necessary sensitivity and specificity to distinguish between the labeled compound and its unlabeled counterparts.

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol outlines the key steps from sample collection to extraction-ready material.

Protocol 1: Soil Homogenization and Pre-treatment

-

Sampling: Collect soil samples from the desired depth and location using clean sampling tools to avoid cross-contamination. Store samples in appropriate containers (e.g., glass jars with PTFE-lined lids) and transport them to the laboratory on ice.

-

Drying: Air-dry the soil samples in a well-ventilated area or in a drying oven at a temperature below 40°C to prevent the loss of volatile and semi-volatile organic compounds.

-

Sieving: Once dried, gently disaggregate the soil clumps and sieve the soil through a 2 mm stainless steel sieve to remove stones, roots, and other large debris.

-

Homogenization: Thoroughly mix the sieved soil to ensure a representative subsample for analysis.

-

Grinding: For improved extraction efficiency, grind a subsample of the homogenized soil to a fine powder (e.g., using a mortar and pestle or a ball mill).

-

Storage: Store the prepared soil samples in clean, labeled glass containers at 4°C until extraction.

Extraction of ¹³C Labeled Alkanes

The choice of extraction method is crucial for achieving high recovery of the labeled alkanes from the complex soil matrix. Accelerated Solvent Extraction (ASE) is a highly efficient technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.

Protocol 2: Accelerated Solvent Extraction (ASE)

-

Cell Preparation: Place a cellulose (B213188) filter at the bottom of a stainless steel ASE cell (e.g., 34 mL).

-

Packing: Add a layer of clean sand or diatomaceous earth to the bottom of the cell, followed by the accurately weighed soil sample (typically 10-20 g). Top the sample with another layer of sand or diatomaceous earth.

-

Spiking (if applicable): If the soil is not pre-spiked, the ¹³C labeled alkane standard can be added directly to the soil in the ASE cell.

-

Extraction Parameters:

-

Solvent: Dichloromethane (DCM) or a mixture of DCM and acetone (B3395972) (1:1, v/v).

-

Temperature: 100°C.

-

Pressure: 1500 psi.

-

Static Time: 5 minutes per cycle.

-

Number of Cycles: 2-3.

-

Flush Volume: 60% of the cell volume.

-

Purge Time: 120 seconds.

-

-

Collection: Collect the extract in a clean glass vial.

-

Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen gas (blowdown evaporation).[1] The concentrated extract is now ready for cleanup.

Extract Cleanup

Soil extracts often contain co-extracted interfering compounds such as lipids, humic substances, and polar compounds that can affect GC-IRMS analysis. A cleanup step is therefore essential.

Protocol 3: Solid Phase Extraction (SPE) Cleanup

-

Column Preparation: Prepare a solid-phase extraction (SPE) cartridge containing silica (B1680970) gel (activated at 150°C for 4 hours) or a combination of silica gel and alumina.

-

Conditioning: Condition the SPE cartridge with a non-polar solvent such as hexane (B92381).

-

Loading: Load the concentrated extract onto the top of the SPE cartridge.

-

Elution:

-

Elute the alkane fraction with a non-polar solvent like hexane or a mixture of hexane and DCM.

-

More polar interfering compounds will be retained on the stationary phase.

-

-

Collection and Concentration: Collect the eluate containing the purified alkanes and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

Internal Standard: Add an internal standard (e.g., a deuterated alkane) of known concentration to the final extract for quantification purposes.

GC-IRMS Analysis

Compound-Specific Isotope Analysis (CSIA) using GC-IRMS is the definitive technique for measuring the ¹³C enrichment of the target alkanes.[2]

Protocol 4: GC-IRMS Analysis of ¹³C Labeled Alkanes

-

Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer via a combustion interface.[2]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of alkanes.[2]

-

Injection: 1 µL of the final extract is injected in splitless mode.[2]

-

Injector Temperature: 280-300°C.[2]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 4°C/min to 320°C.

-

Final hold: 320°C for 15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2-1.5 mL/min.[2]

-

-

Combustion Interface:

-

Reactor: A ceramic tube containing copper oxide (CuO) and nickel oxide (NiO) wires.[2]

-

Temperature: 950-1000°C.[2] This ensures the complete conversion of eluting organic compounds to CO₂ and H₂O.

-

Water Removal: A Nafion™ membrane is used to remove water from the gas stream before it enters the IRMS.[2]

-

-

IRMS Analysis:

-

The IRMS measures the ion beams of m/z 44, 45, and 46, corresponding to the different isotopologues of CO₂.

-

The δ¹³C values are calculated relative to a calibrated CO₂ reference gas that is introduced into the ion source multiple times during the analytical run.

-

-

Data Analysis:

-

The δ¹³C values of the target alkanes are determined by integrating the peak areas of the corresponding m/z signals.

-

Quantification of the ¹³C labeled alkane is performed by comparing its peak area to that of the internal standard.

-

Data Presentation

Quantitative data from the analysis of ¹³C labeled alkanes in soil should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: GC-IRMS Instrumental Parameters

| Parameter | Setting |

| GC Column | DB-5ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 290°C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Oven Program | 60°C (2 min), then 10°C/min to 150°C, then 4°C/min to 320°C (15 min) |

| Combustion Temp. | 980°C |

Table 2: Performance Characteristics of the GC-IRMS Method for n-Alkanes

| Parameter | Value | Reference |

| Precision (δ¹³C) | ± 0.3‰ to 0.5‰ | [3] |

| Accuracy (δ¹³C) | Typically within 0.5‰ of the true value | [2] |

| Limit of Quantification | Dependent on the specific alkane and soil matrix | [2] |

Note: Specific recovery data for ¹³C labeled alkanes from soil are not extensively reported in the literature. However, the recovery of total hydrocarbons using ASE is generally high, often exceeding 80-90%, depending on the soil type and the specific compound. It is recommended to perform matrix spike experiments to determine the recovery for the specific ¹³C labeled alkane and soil matrix under investigation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of ¹³C labeled alkanes in soil.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of 13C-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of high-resolution mass spectrometry (HRMS) in the analysis of ¹³C-labeled compounds. This powerful technique is instrumental in metabolic flux analysis (MFA), enabling the quantitative measurement of in vivo metabolic reaction rates and providing deep insights into cellular metabolism in various biological systems.[1][2][3] This document outlines the core principles, experimental workflows, data analysis strategies, and specific protocols for researchers in metabolic engineering, biotechnology, and drug development.

Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a pivotal technique for quantifying intracellular metabolic fluxes.[2][3] It involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system.[3][4] As the cells metabolize the labeled substrate, the ¹³C isotopes are incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites using mass spectrometry, it is possible to deduce the flow of carbon through different metabolic pathways.[4] High-resolution mass spectrometry is particularly well-suited for this purpose as it can resolve the small mass differences between isotopologues (molecules that differ only in their isotopic composition).[5]

Key Applications:

-

Understanding cellular metabolism in health and disease.

-

Identifying metabolic bottlenecks in engineered microorganisms for biotechnological production.

-

Elucidating drug mechanisms of action and identifying novel drug targets.

-

Assessing the metabolic phenotype of cancer cells.[3]

Experimental Workflow for ¹³C-MFA using HRMS

The general workflow for a ¹³C-MFA experiment involves several key stages, from cell culture to data analysis.

Caption: General experimental workflow for ¹³C-MFA using LC-HRMS.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cells or microorganisms.

Materials:

-

Glucose-free cell culture medium

-

Dialyzed Fetal Bovine Serum (FBS)

-

¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Cell culture plates or flasks

Procedure:

-